molecular formula C19H14N2O5S2 B2432452 (E)-2-hydroxy-4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid CAS No. 854002-29-2

(E)-2-hydroxy-4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid

Cat. No. B2432452
CAS RN: 854002-29-2
M. Wt: 414.45
InChI Key: HOKNSOVKAHMBKB-OVCLIPMQSA-N
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Description

(E)-2-hydroxy-4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid is a useful research compound. Its molecular formula is C19H14N2O5S2 and its molecular weight is 414.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis Process

The compound (E)-2-hydroxy-4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid and its derivatives have been synthesized through various chemical reactions. Patel et al. (2010) described the synthesis of related compounds through condensation and cyclocondensation reactions, leading to the formation of 2-hydroxy-N(4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, which were further reacted to yield 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides. These compounds were characterized based on analytical and spectral data and evaluated for antibacterial and antifungal activities (Patel & Patel, 2010).

Biological Activity and Potential Applications

  • Anticancer Activity :

    • Various derivatives of the compound have shown potential anticancer activity. Studies have evaluated their efficacy against different cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
    • Novel thioxothiazolidin-4-one derivatives were synthesized and found to inhibit tumor growth and tumor-induced angiogenesis in mouse models, indicating potential applications in anticancer therapy (Chandrappa et al., 2010).
  • Antibacterial and Antifungal Activities :

    • The synthesized compounds were screened for antimicrobial activity against various bacterial strains, demonstrating their potential as antimicrobial agents (Mohamed et al., 2010).
    • Another study synthesized a series of derivatives and screened them for antimicrobial activity, indicating their effectiveness against both gram-positive and gram-negative bacteria (PansareDattatraya & Devan, 2015).
  • Corrosion Inhibition Properties :

    • A study investigated the adsorption and corrosion inhibition properties of newly synthesized diazinyl derivatives, revealing their potential as corrosion inhibitors for mild steel in hydrochloric acid environments. The compounds demonstrated high corrosion inhibition efficiency, indicating their applicability in protecting metal surfaces against corrosion (Bedair et al., 2022).
  • Anti-inflammatory Activity :

    • Research on the rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) utilized the 4-thiazolidinone core. The study synthesized a series of compounds and evaluated their anti-exudative activity, identifying a lead compound with significant activity and low toxicity, suggesting potential for further development as an NSAID (Golota et al., 2015).

properties

IUPAC Name

2-hydroxy-4-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c1-21-17(24)15(28-19(21)27)8-10-2-4-11(5-3-10)16(23)20-12-6-7-13(18(25)26)14(22)9-12/h2-9,22H,1H3,(H,20,23)(H,25,26)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKNSOVKAHMBKB-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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